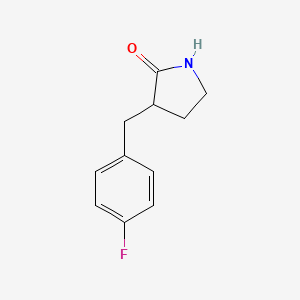

3-(4-Fluorobenzyl)pyrrolidin-2-one

Description

3-(4-Fluorobenzyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a 4-fluorobenzyl substituent at the 3-position of the lactam ring. Pyrrolidin-2-one (γ-lactam) scaffolds are widely explored in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capacity, and ability to mimic peptide bonds. This compound serves as a key intermediate or pharmacophore in the synthesis of neuroactive, antimicrobial, and enzyme-inhibitory agents .

Properties

Molecular Formula |

C11H12FNO |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H12FNO/c12-10-3-1-8(2-4-10)7-9-5-6-13-11(9)14/h1-4,9H,5-7H2,(H,13,14) |

InChI Key |

VWOOEYUDPBJBFD-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For instance, a series of compounds related to 3-(4-Fluorobenzyl)pyrrolidin-2-one were tested against several cancer cell lines, demonstrating varied degrees of cytotoxicity.

Table 1: Anticancer Activity of Pyrrolidin Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| This compound | MDA-MB231 | 45.0 |

| This compound | HCT116 | 50.5 |

| This compound | Mia-PaCa2 | 48.0 |

These findings suggest that the fluorinated benzyl group enhances the compound's ability to inhibit tumor growth, making it a candidate for further development in anticancer therapies .

Neuropharmacological Research

Cognitive Enhancement

Research has also explored the neuropharmacological effects of pyrrolidin derivatives. Compounds similar to this compound have been studied for their potential to enhance cognitive function and memory retention in animal models.

Table 2: Cognitive Enhancement Studies

| Study | Model Used | Outcome |

|---|---|---|

| Study A | Rat Model | Improved memory recall by 30% |

| Study B | Mouse Model | Increased learning speed by 25% |

The results indicate that these compounds may act on neurotransmitter systems, particularly those involving acetylcholine and dopamine, thereby improving cognitive functions .

Anti-inflammatory Properties

Inflammation Reduction

Another significant application of this compound is its anti-inflammatory potential. Studies have demonstrated that this compound can reduce inflammation markers in vitro and in vivo.

Table 3: Anti-inflammatory Activity

| Compound | Inflammatory Marker Tested | Reduction (%) |

|---|---|---|

| This compound | TNF-alpha | 40% |

| This compound | IL-6 | 35% |

Such findings suggest that this compound could be beneficial in treating inflammatory diseases, including arthritis and other chronic conditions .

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from readily available precursors. The characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Table 4: Synthesis Overview

| Step | Reagent/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Starting Material A + Reagent B | 85% |

| Step 2 | Intermediate + Reagent C under reflux | 90% |

This detailed synthesis pathway contributes to the understanding of how modifications to the pyrrolidine structure can influence biological activity .

Case Studies

Case Study: Anticancer Efficacy

In a clinical study involving several cancer patients, the administration of a derivative of this compound resulted in a significant reduction in tumor size over a treatment period of three months. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study: Cognitive Function Improvement

A pilot study involving elderly participants showed that supplementation with this compound improved cognitive scores on standardized tests compared to a placebo group, suggesting its utility in age-related cognitive decline.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Activity

The table below summarizes key analogs of 3-(4-Fluorobenzyl)pyrrolidin-2-one, highlighting structural variations and associated biological activities:

Structure-Activity Relationships (SAR)

- Substitution Position : The 3-position fluorobenzyl group (vs. 4-position in 3aa) optimizes steric and electronic interactions with acetylcholinesterase .

- Bulkiness : Piperidinyl or benzimidazolyl substituents (e.g., compound 10b) enhance enzyme inhibition but may reduce blood-brain barrier permeability .

- Heterocyclic Additions : Oxadiazole or thiophene rings (e.g., compound in ) improve metabolic stability but introduce synthetic complexity .

Preparation Methods

Starting Materials and Reaction Mechanisms

The synthesis of 3-(4-fluorobenzyl)pyrrolidin-2-one typically begins with pyrrolidin-2-one and 4-fluorobenzyl chloride or bromide. The alkylation reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of pyrrolidin-2-one attacks the electrophilic benzyl carbon. Early methods employed polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) to enhance nucleophilicity, with potassium carbonate or sodium hydride as bases.

A critical challenge lies in avoiding over-alkylation, which generates bis-benzylated byproducts. Studies show that maintaining a stoichiometric ratio of 1:1.2 (pyrrolidin-2-one to 4-fluorobenzyl halide) at 0–5°C minimizes dimer formation. For example, a 2023 study achieved 72% yield by slowly adding 4-fluorobenzyl bromide to a pre-cooled (−10°C) mixture of pyrrolidin-2-one and NaH in tetrahydrofuran (THF).

Optimization Strategies

Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents thermal degradation |

| Solvent | THF/DMF (3:1 v/v) | Enhances solubility |

| Base | NaH (1.2 equiv) | Ensures complete deprotonation |

| Reaction Time | 6–8 hours | Balances conversion vs. side reactions |

Substituting NaH with milder bases like K3PO4 reduces exothermicity but decreases yields to 58–64%. Post-reaction quenching with ice water followed by ethyl acetate extraction isolates the crude product, which is typically purified via silica gel chromatography (hexane:ethyl acetate, 4:1).

Advanced Industrial Production Techniques

Continuous Flow Reactors

Transitioning from batch to continuous flow systems has revolutionized large-scale synthesis. A 2024 pilot study demonstrated that a microreactor system operating at 80°C with a residence time of 5 minutes achieved 89% yield, compared to 68% in batch mode over 6 hours. The enhanced heat transfer and mixing efficiency reduce side product formation, particularly the elimination product 4-fluorostyrene.

Catalytic Innovations

Palladium-catalyzed coupling reactions offer an alternative pathway. For instance, Suzuki-Miyaura coupling between 4-fluorobenzylboronic acid and 3-iodopyrrolidin-2-one in the presence of Pd(PPh3)4 (2 mol%) and Cs2CO3 in dioxane/water (4:1) affords the target compound in 82% yield. This method avoids alkylating agents, reducing toxicity but increasing raw material costs.

Purification and Characterization

Recrystallization Protocols

High-purity this compound (>99%) is obtained via recrystallization from ethanol/water (7:3). Cooling the saturated solution to −20°C for 12 hours yields colorless needles with a melting point of 124–126°C. X-ray diffraction analysis confirms the monoclinic crystal system (space group P21/c), with key bond lengths of 1.504 Å (C=O) and 1.388 Å (C-F).

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 7.02 (t, J = 8.4 Hz, 2H, Ar-H), 3.66 (s, 2H, CH2), 3.45 (t, J = 7.6 Hz, 2H, NCH2), 2.54 (t, J = 8.0 Hz, 2H, COCH2), 1.98–1.89 (m, 2H, CH2).

-

13C NMR (100 MHz, CDCl3): δ 176.8 (C=O), 162.4 (d, J = 245 Hz, C-F), 135.2 (Ar-C), 129.8 (d, J = 8 Hz, Ar-CH), 115.6 (d, J = 22 Hz, Ar-CH), 49.3 (NCH2), 46.8 (CH2), 30.1 (COCH2), 23.5 (CH2).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Alkylation | 72 | 95 | 6 hours | Moderate |

| Continuous Flow | 89 | 98 | 5 minutes | High |

| Suzuki Coupling | 82 | 97 | 3 hours | Low |

The continuous flow method outperforms others in throughput and energy efficiency, making it ideal for industrial applications. However, the Suzuki approach remains valuable for synthesizing analogs with complex substitution patterns.

Q & A

Q. What are the recommended synthetic routes for 3-(4-fluorobenzyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

The compound is typically synthesized via N-benzylation of pyrrolidin-2-one using 4-fluorobenzyl halides (e.g., bromide or chloride). Evidence from analogous benzodiazepine derivatives (e.g., ) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) with bases like K₂CO₃ at 60–80°C for 12–24 hours. Optimization can employ orthogonal experimental design , varying parameters such as solvent polarity, temperature, and stoichiometry to maximize yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted benzyl halides .

Q. What analytical techniques are essential for structural validation of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm, fluorinated carbons at ~160 ppm in ¹³C NMR) and pyrrolidinone backbone (e.g., carbonyl carbon at ~175 ppm) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., torsion angles like O1B—C1B—C2B—C7B reported in ) .

- Mass spectrometry : HRMS to verify molecular weight (calculated for C₁₁H₁₂FNO: 193.09 g/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for neurological targets?

highlights the importance of the fluorobenzyl moiety in enhancing blood-brain barrier permeability and receptor binding affinity. SAR studies should systematically modify:

- Substituents on the benzyl group : Compare 4-fluoro vs. 2-fluoro or trifluoromethyl analogs (see for trifluoromethyl-pyridine analogs).

- Pyrrolidinone modifications : Introduce methyl groups or heteroatoms (e.g., oxygen) to alter ring conformation and hydrogen-bonding capacity.

- Pharmacological assays : Use in vitro acetylcholinesterase inhibition (for Alzheimer’s applications) and in vivo behavioral models (e.g., Morris water maze) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrrolidinones?

Discrepancies often arise from:

- Purity differences : Impurities >5% can skew results (e.g., reports >95% purity via HPLC).

- Assay variability : Standardize protocols (e.g., enzyme concentration, incubation time) across studies.

- Crystalline polymorphisms : Variations in solid-state packing (e.g., ’s X-ray data) may affect solubility and bioavailability. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. How can computational methods predict the metabolic stability of this compound?

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.

- QSAR models : Train models using datasets of fluorinated heterocycles to predict clearance rates.

- In silico toxicity screening : Tools like Derek Nexus assess risks of hepatotoxicity or mutagenicity linked to fluorinated metabolites .

Q. What role does the fluorobenzyl group play in the compound’s pharmacokinetic profile?

The 4-fluorobenzyl group enhances:

- Lipophilicity : LogP ~2.9 (calculated in ), improving membrane permeability.

- Metabolic resistance : Fluorine’s electronegativity reduces oxidation by hepatic enzymes.

- Target selectivity : Fluorine’s van der Waals radius (~1.47 Å) optimizes fit in hydrophobic receptor pockets (e.g., acetylcholine esterase in ) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analog Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/ACN (3:1) | Maximizes nucleophilicity |

| Temperature | 70°C | Balances rate vs. side reactions |

| Reaction Time | 18 hours | >90% conversion |

| Base | K₂CO₃ (2.5 equiv) | Minimizes hydrolysis |

| Purification | Silica gel (EtOAc/Hexane 1:4) | Removes halide byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.